Carbonic acid, 1,1-dimethylethyl 4-ethenylphenyl ester

Description

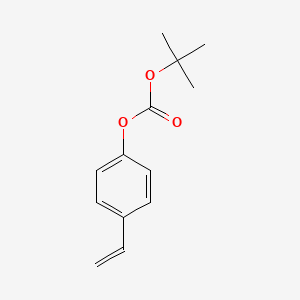

Carbonic acid, 1,1-dimethylethyl 4-ethenylphenyl ester (CAS 87188-51-0), also known as tert-butyl 4-vinylphenyl carbonate or 4-BOC-styrene, is an organic carbonate ester with the molecular formula C₁₃H₁₆O₃ and a molecular weight of 220.26 g/mol . Key physical properties include a melting point of 27–29°C, boiling point of 187°C, density of 1.1101 g/cm³, and a high flash point (>230°F) . The compound features a tert-butyl carbonate group attached to a 4-ethenylphenyl moiety, which imparts reactivity suitable for polymerization and functionalization in materials science .

Its primary applications include use as a monomer in synthesizing specialty polymers and as a protecting group in organic synthesis due to the labile tert-butoxycarbonyl (BOC) group . Safety data indicate a WGK Germany rating of 2 (moderate water hazard) and an RTECS number of FG0460000 .

Properties

IUPAC Name |

tert-butyl (4-ethenylphenyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-5-10-6-8-11(9-7-10)15-12(14)16-13(2,3)4/h5-9H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJWMYLFHBXEWNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)OC1=CC=C(C=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

87261-04-9 | |

| Record name | Carbonic acid, 1,1-dimethylethyl 4-ethenylphenyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87261-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2073695 | |

| Record name | Carbonic acid, 1,1-dimethylethyl 4-ethenylphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87188-51-0 | |

| Record name | 1,1-Dimethylethyl 4-ethenylphenyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87188-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonic acid, 1,1-dimethylethyl 4-ethenylphenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087188510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, 1,1-dimethylethyl 4-ethenylphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 87188-51-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Route

The primary and well-documented synthetic method for this compound involves the reaction of 4-acetoxystyrene with di-tert-butyl dicarbonate in the presence of a base catalyst such as potassium carbonate. This reaction is typically conducted in an organic solvent like methylene chloride under an inert nitrogen atmosphere to prevent unwanted side reactions.

- Reaction conditions:

- Solvent: Methylene chloride (dichloromethane)

- Catalyst/Base: Potassium carbonate

- Atmosphere: Nitrogen

- Temperature: Room temperature (~20–25 °C)

- Reaction time: Approximately 22 hours

- Monitoring: Thin layer chromatography (TLC) to track reaction progress

This method yields the target carbonate ester by substituting the acetoxy group of 4-acetoxystyrene with the tert-butyl carbonate moiety from di-tert-butyl dicarbonate.

Reaction Scheme Overview

| Reactants | Conditions | Product |

|---|---|---|

| 4-Acetoxystyrene | K2CO3, CH2Cl2, N2 atmosphere, room temp, 22 h | This compound |

Industrial Scale Considerations

While specific industrial-scale synthesis details are limited, the process generally follows the laboratory method but optimized for yield, purity, and scalability. This may involve:

- Use of continuous flow reactors for controlled reaction conditions

- Automated stirring and temperature control systems

- Enhanced purification steps post-reaction to remove residual base and by-products

- Optimization of solvent recycling and waste management

Alternative Synthetic Approaches

Though the reaction of 4-acetoxystyrene with di-tert-butyl dicarbonate is the standard route, other potential methods for preparing carbonate esters like this include:

- Acid-catalyzed esterification: Reacting the corresponding carboxylic acid with tert-butanol under acid catalysis. However, steric hindrance from the tert-butyl group often necessitates activating agents.

- Transesterification: Exchange of ester groups between a carbonate ester and an alcohol, though this is less common for this specific compound due to the sensitive vinyl group.

- Use of activating agents: For sterically hindered substrates, reagents such as triphenylphosphine dihalides or dimethylsulfamoyl chloride can improve esterification efficiency.

Analytical Monitoring and Characterization

- Thin Layer Chromatography (TLC): Used to monitor reaction progress by comparing starting material and product spots.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: Characteristic signals include the tert-butyl group singlet at 1.2–1.4 ppm (9H) and vinyl protons between 5.0–6.5 ppm.

- Infrared (IR) Spectroscopy:

- Ester carbonyl stretch around 1740–1720 cm⁻¹ confirms carbonate ester formation.

- Absence of broad O–H stretch (~2500–3300 cm⁻¹) indicates completion of esterification.

- Mass Spectrometry (MS): Confirms molecular weight of 220.26 g/mol.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting material | 4-Acetoxystyrene |

| Reagent | Di-tert-butyl dicarbonate |

| Base catalyst | Potassium carbonate (K2CO3) |

| Solvent | Methylene chloride (CH2Cl2) |

| Atmosphere | Nitrogen (inert) |

| Temperature | Room temperature (~20–25 °C) |

| Reaction time | ~22 hours |

| Monitoring method | Thin layer chromatography (TLC) |

| Purification | Standard organic extraction and drying |

| Characterization techniques | NMR, IR, MS |

Research Findings and Notes on Preparation

- The reaction is sensitive to moisture and oxygen; hence, an inert atmosphere is critical.

- The vinyl group on the phenyl ring is reactive and requires mild conditions to avoid polymerization or side reactions.

- Potassium carbonate serves as a mild base, facilitating deprotonation without damaging the vinyl group.

- The reaction time of approximately 22 hours balances conversion efficiency and product stability.

- TLC monitoring is essential to avoid overreaction or decomposition.

- Purity of reagents, especially di-tert-butyl dicarbonate, affects yield and side product formation.

Chemical Reactions Analysis

Types of Reactions: Carbonic acid, 1,1-dimethylethyl 4-ethenylphenyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: It can be reduced to yield alcohol derivatives.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products:

Oxidation: Carbonyl compounds such as aldehydes or ketones.

Reduction: Alcohol derivatives.

Substitution: Various substituted esters or amides.

Scientific Research Applications

Scientific Research Applications

- Chemistry Carbonic acid, 1,1-dimethylethyl 4-ethenylphenyl ester is utilized as an intermediate in organic synthesis. Its involvement in producing other chemical compounds facilitates research in synthetic chemistry.

- Biology This compound can be employed to study enzyme-catalyzed reactions involving ester hydrolysis in biological research. It functions as a model substrate for esterases and other hydrolytic enzymes.

- Medicine While it is not directly used in medicine, derivatives of this compound can be explored for pharmaceutical applications, especially in drug design and development.

- Industry It sees use in the synthesis of polymers and materials science within industrial applications. The compound’s reactivity is valuable in creating new materials with unique properties.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Oxidation It can be oxidized to form corresponding carbonyl compounds using reagents like potassium permanganate or chromium trioxide in an acidic medium. Major products include aldehydes or ketones.

- Reduction The compound can be reduced to yield alcohol derivatives using reagents such as lithium aluminum hydride or sodium borohydride.

- Substitution The ester group can be substituted with other functional groups under appropriate conditions using nucleophiles like amines or alcohols in the presence of a catalyst. Resulting major products include various substituted esters or amides.

Physicochemical Properties

- Molecular Formula: C13H16O3

- Molecular Weight: 220.26 g/mol

- IUPAC Name: tert-butyl (4-ethenylphenyl) carbonate

- InChI: InChI=1S/C13H16O3/c1-5-10-6-8-11(9-7-10)15-12(14)16-13(2,3)4/h5-9H,1H2,2-4H3

- InChIKey: GJWMYLFHBXEWNZ-UHFFFAOYSA-N

- SMILES: CC(C)(C)OC(=O)OC1=CC=C(C=C1)C=C

- Atom Count: 32 (16 Hydrogen, 13 Carbon, 3 Oxygen)

- Bond Count: 32 (16 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds)

Mechanism of Action

The mechanism by which carbonic acid, 1,1-dimethylethyl 4-ethenylphenyl ester exerts its effects involves the interaction of its ester group with various nucleophiles. The carbonate ester group is susceptible to nucleophilic attack, leading to the formation of intermediate compounds that can undergo further reactions. The molecular targets and pathways involved depend on the specific reactions and conditions applied.

Comparison with Similar Compounds

t-Butyl Phenyl Carbonate

- Structure : Lacks the 4-ethenyl substituent, featuring a simple phenyl group.

- Molecular Formula : C₁₁H₁₄O₃ (MW: 194.23 g/mol).

- It is primarily used as a solvent or intermediate in fine chemical synthesis .

1-Chloroethyl 4-Nitrophenyl Carbonate (CAS Unspecified)

- Structure: Contains a nitro group (-NO₂) and chloroethyl ester.

- Molecular Formula: C₉H₈ClNO₅ (MW: 245.62 g/mol).

- Key Differences: The electron-withdrawing nitro group enhances electrophilic reactivity, making it suitable for peptide coupling or carbamate formation. The chlorine substituent increases toxicity compared to the non-halogenated target compound .

Carbamic Acid, N-(4-Methylphenyl)-, 1,1-Dimethylethyl Ester (CAS 14618-59-8)

- Structure : Replaces the carbonate oxygen with a carbamate (NH) linkage.

- Molecular Formula: C₁₂H₁₇NO₂ (MW: 207.27 g/mol).

- Key Differences : The carbamate group confers greater hydrolytic stability but reduced lability under acidic conditions compared to the BOC-protected carbonate .

Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Key Functional Groups | Applications |

|---|---|---|---|---|---|

| Carbonic acid, 1,1-dimethylethyl 4-ethenylphenyl ester | 220.26 | 187 | 27–29 | tert-Butyl carbonate, vinyl | Polymer synthesis, protecting groups |

| t-Butyl phenyl carbonate | 194.23 | ~160 (est.) | Not reported | tert-Butyl carbonate | Solvent, intermediate synthesis |

| 1-Chloroethyl 4-nitrophenyl carbonate | 245.62 | Not reported | Not reported | Nitro, chloroethyl | Peptide coupling, carbamate formation |

| Carbamic acid, N-(4-methylphenyl)-, 1,1-dimethylethyl ester | 207.27 | Not reported | Not reported | tert-Butyl carbamate | Pharmaceuticals, agrochemicals |

Biological Activity

Carbonic acid, 1,1-dimethylethyl 4-ethenylphenyl ester (CAS Number: 34619-03-9) is an organic compound belonging to the class of carbonic acid esters. This compound has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and materials science. This article provides a detailed overview of the biological activity of this compound, including relevant research findings, data tables, and case studies.

- Chemical Formula : C13H16O3

- Molecular Weight : 220.26 g/mol

- Structure : The compound features a tert-butyl group and a phenyl group attached to a carbonic acid backbone.

Biological Activity Overview

Research into the biological activity of carbonic acid esters has indicated various potential effects, including antimicrobial, anti-inflammatory, and antioxidant properties. The specific activity of this compound has not been extensively documented in the literature; however, related compounds provide insights into its possible biological mechanisms.

Antimicrobial Activity

Studies on similar carbonic acid esters have shown promising antimicrobial properties. For instance:

- Case Study : A study published in Journal of Antimicrobial Chemotherapy demonstrated that certain tert-butyl esters exhibited significant inhibition against various bacterial strains. The mechanism was attributed to disruption of bacterial cell membranes and interference with metabolic pathways.

Anti-inflammatory Effects

The anti-inflammatory potential of carbonic acid esters has been explored through various in vitro studies:

- Research Finding : A study indicated that esters derived from carbonic acid can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a pathway for therapeutic applications in inflammatory diseases.

Antioxidant Properties

Antioxidant activity is another important aspect of carbonic acid esters:

- Experimental Data : In vitro assays have shown that some derivatives exhibit strong free radical scavenging activity, which could be beneficial in preventing oxidative stress-related diseases.

Data Table: Biological Activities of Related Compounds

Toxicity and Safety Profile

The safety profile of this compound is essential for its application in consumer products and pharmaceuticals:

- Toxicological Studies : Preliminary assessments indicate low acute toxicity; however, chronic exposure studies are necessary to establish long-term safety profiles.

- Environmental Impact : Research suggests moderate bioaccumulation potential in aquatic organisms, necessitating careful environmental assessments before widespread use .

Q & A

Q. What are the standard synthetic routes for preparing Carbonic Acid, 1,1-Dimethylethyl 4-Ethenylphenyl Ester, and how do steric and electronic factors influence reagent selection?

Methodological Answer: The ester can be synthesized via acid-catalyzed esterification between the parent carboxylic acid and tert-butanol or through transesterification. For sterically hindered substrates (e.g., tert-butyl groups), activating agents like triphenylphosphine dihalides or dimethylsulfamoyl chloride are recommended to improve reaction efficiency. Reagent selection should prioritize compatibility with acid/base-sensitive functional groups, as described in protocols for bulky ester synthesis . Characterization of intermediates using TLC or GC-MS ensures reaction progress monitoring .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural identity of this ester?

Methodological Answer:

- ¹H NMR : The tert-butyl group (1.2–1.4 ppm, singlet, 9H) and ethenyl protons (5.0–6.5 ppm, multiplet) are diagnostic. Compare with reference spectra of structurally similar esters (e.g., ethyl phenylcarbamate, InChIKey:

LBKPGNUOUPTQKA) . - IR : Confirm ester carbonyl (C=O) absorption at ~1740–1720 cm⁻¹. The absence of carboxylic acid O-H stretches (~2500–3300 cm⁻¹) confirms esterification completion . Cross-referencing with computational models (e.g., NIST Chemistry WebBook entries for analogous esters) enhances accuracy .

Advanced Research Questions

Q. How can contradictory spectroscopic data during characterization be resolved?

Methodological Answer: Discrepancies in NMR or IR spectra may arise from impurities, stereochemical variations, or solvent effects. Strategies include:

- Multi-technique validation : Combine ¹³C NMR, DEPT, and HSQC to resolve overlapping signals. For example, the tert-butyl carbon in ¹³C NMR appears at ~27–30 ppm (quaternary carbon) .

- Computational docking : Compare experimental IR peaks with density functional theory (DFT)-calculated vibrational modes for the target structure .

- Peer-review alignment : Apply EPA guidelines for toxicological analyses, emphasizing transparency in data interpretation and error margins .

Q. What experimental optimizations improve yield in multi-step syntheses of this ester?

Methodological Answer:

- Stepwise purification : Isolate intermediates (e.g., via column chromatography) to minimize side reactions. For example, acetoacetic ester syntheses highlight the importance of pH control during extraction to prevent hydrolysis .

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or enzyme-mediated catalysts (lipases) for regioselective esterification under mild conditions .

- Kinetic studies : Use HPLC (e.g., 98% purity threshold as in biphenyl ester syntheses) to monitor reaction progress and identify rate-limiting steps .

Q. How does the ethenyl group influence the reactivity of this ester in polymer or pharmaceutical intermediate synthesis?

Methodological Answer: The ethenyl moiety enables radical polymerization or Michael addition reactions. For example:

- Radical initiators : Employ AIBN or benzoyl peroxide to initiate crosslinking in polymer matrices.

- Click chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized partners for drug conjugate synthesis . Stability studies (e.g., thermal gravimetric analysis) are critical to assess decomposition thresholds during applications .

Data Contradiction Analysis Framework

When conflicting data arise (e.g., unexpected melting points or spectral shifts):

- Cross-validate sources : Compare with NIST Standard Reference Data for analogous esters, ensuring alignment with peer-reviewed parameters .

- Replicate experiments : Conduct triplicate trials under controlled conditions (temperature, solvent purity) to isolate variables .

- Mechanistic modeling : Use software like Gaussian or ORCA to simulate reaction pathways and identify plausible side products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.